molecular formula C23H21N5O3S B6036433 8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6036433
M. Wt: 447.5 g/mol
InChI Key: FHRYOKXCAQIRCV-UHFFFAOYSA-N
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Description

8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that features a unique combination of benzoxazine, purine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting with the preparation of the benzoxazine and purine intermediates. The benzoxazine intermediate can be synthesized through the acylation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with 2-methoxyisopentanoyl chloride . The purine intermediate is then coupled with the benzoxazine derivative under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine and purine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its combination of benzoxazine, purine, and phenyl groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

8-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-9-(4-methylphenyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-3-6-16(7-4-14)28-21-20(22(30)25-13-24-21)26-23(28)32-12-19(29)27-9-10-31-18-8-5-15(2)11-17(18)27/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRYOKXCAQIRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)N4CCOC5=C4C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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